molecular formula C12H16O4 B8330938 2-(2,4,5-Trimethoxyphenyl)propanal

2-(2,4,5-Trimethoxyphenyl)propanal

Cat. No. B8330938
M. Wt: 224.25 g/mol
InChI Key: IYAFHIUZCNBQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trimethoxyphenyl)propanal is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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properties

Product Name

2-(2,4,5-Trimethoxyphenyl)propanal

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)propanal

InChI

InChI=1S/C12H16O4/c1-8(7-13)9-5-11(15-3)12(16-4)6-10(9)14-2/h5-8H,1-4H3

InChI Key

IYAFHIUZCNBQFT-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,4,5 trimethoxy phenyl propene (1 mmol), N-bromosuccinimide (1.2 mmol), water (14 ml), cetyltrimethyl ammonium bromide (0.3 mmol) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (220 W, 200° C.) for 12 minutes in parts. After completion of reaction, the reaction mixture was worked up as in example-1 to provide the corresponding 2-(2,4,5 trimethoxy phenyl)propionaldehyde (43% yield) whose spectral data matched with that mentioned in example-1.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4,5 trimethoxy phenyl propene (1 mmol), N-bromosuccinimide (1.5 mmol), water (12 ml), DMSO (3 ml), cetyltrimethyl ammonium bromide (0.3 mmol) was taken in a 100 ml Erlenmeyer flask fitted with loose funnel at the top. The flask was shaken well and placed inside the multimode microwave oven and irradiated (900 W) for 8 minutes in parts. After completion of reaction, the reaction mixture was worked up as in example-1 to provide the corresponding 2-(2,4,5 trimethoxy phenyl)propionaldehyde (45% yield) whose spectral data matched with that mentioned in example-1.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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